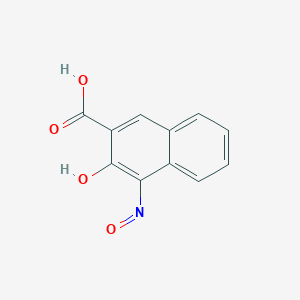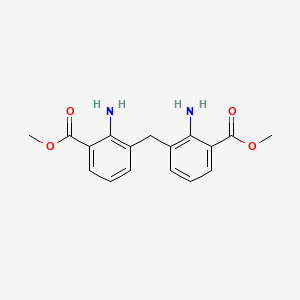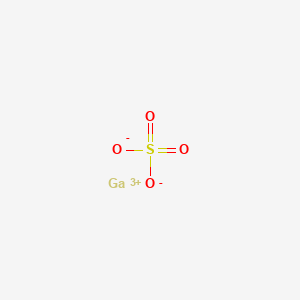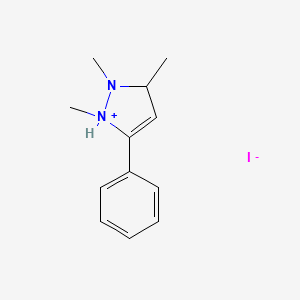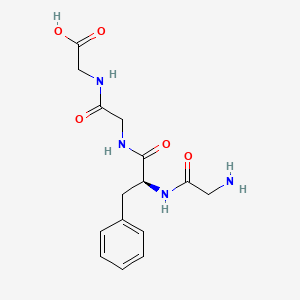![molecular formula C20H18O B14690578 Benzene, 1,1'-[(phenylmethoxy)methylene]bis- CAS No. 26059-49-4](/img/structure/B14690578.png)
Benzene, 1,1'-[(phenylmethoxy)methylene]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-[(phenylmethoxy)methylene]bis- is a chemical compound with the molecular formula C20H18O. It is known for its unique structure, which includes two benzene rings connected by a methylene bridge with a phenylmethoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(phenylmethoxy)methylene]bis- typically involves the reaction of benzyl chloride with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene. The process can be summarized as follows:
Reactants: Benzyl chloride and benzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Toluene.
Conditions: Elevated temperature (around 80-100°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
Benzene, 1,1’-[(phenylmethoxy)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
Benzene, 1,1’-[(phenylmethoxy)methylene]bis- is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 1,1’-[(phenylmethoxy)methylene]bis- involves its interaction with various molecular targets. The phenylmethoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The methylene bridge provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets .
類似化合物との比較
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but with an oxygen atom instead of a phenylmethoxy group.
Benzene, 1,1’-[methylenebis(phenylmethoxy)]bis-: Contains additional phenylmethoxy groups.
Uniqueness
Benzene, 1,1’-[(phenylmethoxy)methylene]bis- is unique due to its specific arrangement of benzene rings and the phenylmethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
26059-49-4 |
|---|---|
分子式 |
C20H18O |
分子量 |
274.4 g/mol |
IUPAC名 |
benzhydryloxymethylbenzene |
InChI |
InChI=1S/C20H18O/c1-4-10-17(11-5-1)16-21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChIキー |
MRDOPPZMPMSASQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


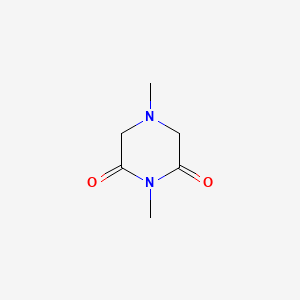
![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
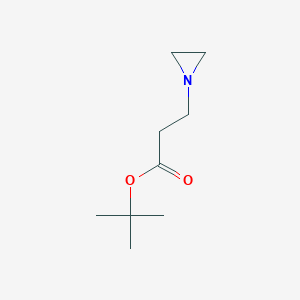
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
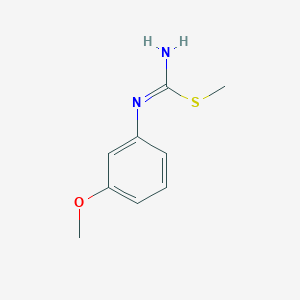
silane](/img/structure/B14690547.png)


